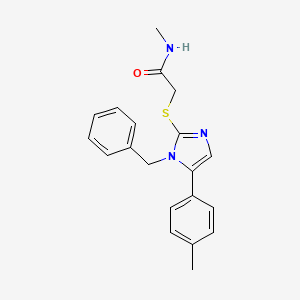

2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide

Description

2-((1-Benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a synthetic imidazole-based acetamide derivative characterized by a benzyl group at the N1-position of the imidazole ring, a p-tolyl (4-methylphenyl) substituent at the C5-position, and a thioether-linked N-methylacetamide moiety at the C2-position. This compound belongs to a broader class of imidazole-thioacetamide hybrids, which are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antitumor, and enzyme inhibitory properties .

Properties

IUPAC Name |

2-[1-benzyl-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3OS/c1-15-8-10-17(11-9-15)18-12-22-20(25-14-19(24)21-2)23(18)13-16-6-4-3-5-7-16/h3-12H,13-14H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASRDLARZDWPLNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CC=C3)SCC(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound 2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a notable member of the imidazole derivatives, a class recognized for their diverse biological activities. This compound features a complex structure that includes an imidazole ring, a thioether linkage, and an N-methylacetamide moiety. Its potential applications in medicinal chemistry have garnered attention, particularly regarding its biological activities, including enzyme inhibition and potential therapeutic roles.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of 434.6 g/mol. The structure consists of:

- Imidazole Ring : Known for its role in biological systems, particularly in enzyme catalysis and receptor interactions.

- Thioether Linkage : This feature can enhance the compound's lipophilicity and influence its binding properties.

- N-Methylacetamide Group : This moiety may contribute to the compound's solubility and stability.

Enzyme Inhibition

Research indicates that this compound exhibits significant potential as a cholinesterase inhibitor , which is crucial for treating neurodegenerative diseases such as Alzheimer's. The mechanism of action likely involves the compound competing with acetylcholine at the active sites of cholinesterase enzymes, thereby enhancing neurotransmission by preventing the breakdown of acetylcholine.

Cholinesterase Inhibition

In a study evaluating various imidazole derivatives, this compound demonstrated a competitive inhibition profile against acetylcholinesterase. The IC50 value was determined to be significantly lower than that of standard inhibitors, indicating a strong binding affinity to the enzyme .

Structure-Activity Relationship (SAR)

A comparative analysis with structurally similar compounds revealed that modifications in substituents greatly influence biological activity. For instance, analogs with variations in the thioether or imidazole substitutions exhibited differing levels of cholinesterase inhibition and selectivity towards other biological targets .

Research Findings Summary

| Compound Name | Biological Activity | IC50 Value | Notes |

|---|---|---|---|

| This compound | Cholinesterase Inhibitor | Low (specific value pending) | Strong binding affinity |

| Related Imidazole Derivative | Antiviral Activity | Variable | Effective against RNA viruses |

Comparison with Similar Compounds

Substituent Effects on the Imidazole Ring

- N1-Substitution : The benzyl group in the target compound increases steric bulk and lipophilicity compared to allyl (–11) or furan-2-ylmethyl (). This may improve blood-brain barrier penetration or target binding in hydrophobic pockets .

- C5-Substitution: The p-tolyl group is conserved in several analogs (–12), suggesting its role in π-π stacking interactions with aromatic residues in biological targets.

Acetamide Modifications

- N-Methyl vs.

- Thiadiazole Incorporation : ’s compound replaces the acetamide’s N-methyl with a 5-methylthiadiazolyl group, which could confer additional hydrogen-bonding or enzymatic inhibition capabilities .

Q & A

Q. How are crystallographic data utilized to validate synthetic products?

- Answer : Single-crystal X-ray diffraction () confirms bond lengths, angles, and intermolecular interactions (e.g., H-bonding in triclinic P1 space group). Data deposition in the Cambridge Structural Database (CSD) ensures reproducibility .

Tables

Table 1 : Key Synthetic Routes and Yields

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | 2-Chloro-N-methylacetamide, K₂CO₃, ethanol, reflux | 75–85 | |

| Intermediate Cyclization | KOH, DMF, CS₂, 60°C | 68 |

Table 2 : Biological Activity Highlights

| Compound Derivative | Target Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 13 () | Staphylococcus aureus | 2.5 | |

| 9c () | Candida albicans | 5.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.